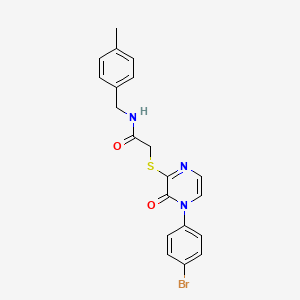

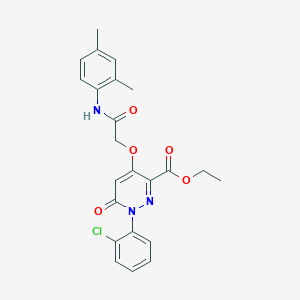

![molecular formula C22H20N2O5 B2538384 2-[5-(3,4-二甲氧基苯基)-1-(呋喃-2-羰基)-4,5-二氢-1H-吡唑-3-基]苯酚 CAS No. 876941-55-8](/img/structure/B2538384.png)

2-[5-(3,4-二甲氧基苯基)-1-(呋喃-2-羰基)-4,5-二氢-1H-吡唑-3-基]苯酚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-[5-(3,4-dimethoxyphenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol is a useful research compound. Its molecular formula is C22H20N2O5 and its molecular weight is 392.411. The purity is usually 95%.

BenchChem offers high-quality 2-[5-(3,4-dimethoxyphenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[5-(3,4-dimethoxyphenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

荧光化学传感器

多步合成和光物理研究

通过多步工艺合成的相关化合物已被研究其光物理性质和作为检测 Fe3+ 金属离子的荧光化学传感器的潜力。该研究探索了该化合物的溶剂变色性、表面活性剂中的胶束化行为及其作为 Fe3+ 溶液测定的开-关荧光化学传感器的应用 (Salman A. Khan, 2020)。

结构分析和互变异构

姜黄素类 NH-吡唑的环状互变异构

与所讨论化合物具有相似结构基序的 NH-吡唑的结构分析揭示了对其环状互变异构的见解。该研究提供了详细的晶体学数据,有助于理解这些化合物在不同状态下的稳定性和互变异构行为 (P. Cornago 等,2009)。

抗菌和抗氧化活性

吡唑查耳酮的合成和生物学评估

合成了一系列新型吡唑查耳酮,并评估了它们的抗炎、抗氧化和抗菌特性。该研究重点介绍了这些化合物作为未来药物发现的先导候选物的潜力,重点关注它们的构效关系和理论毒性评估 (B. Bandgar 等,2009)。

分子对接和量子化学计算

分子对接和量子化学研究

与指定化学物质在结构上相关的化合物经过分子对接和量子化学计算,以探索其生物功效。该研究包括 DFT 计算、分子静电势分析和对接研究,以预测其生物效应,突出其作为各种生物应用中感兴趣分子的潜力 (A. Viji 等,2020)。

光物理和物理化学研究

合成、光物理和物理化学研究

对与所讨论化合物结构相似的吡唑啉衍生物的研究详细介绍了其合成和光物理研究,作为金属离子的潜在荧光化学传感器。该研究重点关注光物理性质,例如在各种溶剂中的吸收和发射,提供了对该化合物在通过荧光变化检测金属离子中的应用的见解 (Salman A. Khan, 2020)。

作用机制

Target of Action

The primary target of TCMDC-125347, also known as 2-[5-(3,4-dimethoxyphenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol, is the protein kinase PfCLK3 . PfCLK3 plays a critical role in the regulation of malarial parasite RNA splicing and is essential for the survival of blood stage Plasmodium falciparum .

Mode of Action

TCMDC-125347 interacts with PfCLK3 through a bidentate interaction involving two hydrogen bonds . The first bond involves the pyridine nitrogen lone pair and peptide backbone NH, and the second between the pyrrole NH and peptide backbone carbonyl . This interaction inhibits the kinase activity of PfCLK3, thereby disrupting the RNA splicing process essential for the survival of the parasite .

Biochemical Pathways

The inhibition of PfCLK3 by TCMDC-125347 affects the RNA splicing pathway in the malarial parasite. PfCLK3 is known to phosphorylate parasite SR proteins, which are crucial mediators of multiple phosphorylation events on splicing factors necessary for the correct assembly and catalytic activity of spliceosomes . By inhibiting PfCLK3, TCMDC-125347 disrupts these processes, leading to the death of the parasite .

Pharmacokinetics

It is suggested that tcmdc-125347 is a promising lead compound for the development of new antimalarials . This implies that it likely has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, although further studies would be needed to confirm this.

Result of Action

The result of TCMDC-125347’s action is the death of the malarial parasite at various stages. It rapidly kills P. falciparum at the trophozoite to schizont stages, prevents the development of stage V gametocytes, and inhibits the development of liver stage parasites .

属性

IUPAC Name |

[3-(3,4-dimethoxyphenyl)-5-(2-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O5/c1-27-19-10-9-14(12-21(19)28-2)17-13-16(15-6-3-4-7-18(15)25)23-24(17)22(26)20-8-5-11-29-20/h3-12,17,25H,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUTOVKLALJKPHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CC(=NN2C(=O)C3=CC=CO3)C4=CC=CC=C4O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluoro-4-methylphenyl)pyrrolidin-2-one](/img/structure/B2538302.png)

![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2538304.png)

![N-((5-(thiophen-3-yl)furan-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2538308.png)

![2',5'-Dimethoxy-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid](/img/structure/B2538314.png)

![3-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-7-(4-bromophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2538315.png)

![N-(2,4-difluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2538319.png)

![Methyl 2-amino-1-(2-hydroxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B2538323.png)

![N-[(2-Chlorophenyl)-cyanomethyl]-2-fluoro-6-methylsulfanylbenzamide](/img/structure/B2538324.png)